molecular formula C20H15N3O8 B2864955 methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate CAS No. 341966-37-8

methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate

Cat. No.: B2864955
CAS No.: 341966-37-8
M. Wt: 425.353
InChI Key: XUUYBGAMTPGXGT-BQYQJAHWSA-N
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Description

Methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate is a heterocyclic compound featuring a pyran core fused with a 2,4,6-trihydroxypyrimidine moiety via an ethenyl bridge. Pyrimidine derivatives are well-documented for pharmacological relevance, including antiviral and anticancer properties , while pyran-based structures are often explored for their photochemical and medicinal applications.

Properties

IUPAC Name

methyl 5-benzamido-2-[(E)-2-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)ethenyl]-6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O8/c1-30-18(27)12-9-13(21-15(24)10-5-3-2-4-6-10)19(28)31-14(12)8-7-11-16(25)22-20(29)23-17(11)26/h2-9H,1H3,(H,21,24)(H3,22,23,25,26,29)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUYBGAMTPGXGT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C=CC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)/C=C/C3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzamido Group: This step involves the reaction of the intermediate with benzoyl chloride in the presence of a base.

    Attachment of the Trihydroxypyrimidinyl Group: This is usually done via a condensation reaction with a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: It may have therapeutic potential, particularly in the development of new drugs.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs (Table 1) with shared heterocyclic cores or substituents, as detailed below.

Structural Features

  • Pyrimidine/Pyran Hybridization : The target compound combines a pyran ring with a trihydroxypyrimidine group, distinct from thiazolo-pyrimidine () or pyrrolo-pyrimidine () hybrids. The (E)-ethenyl bridge contrasts with the fused rings in thiazolo-pyrimidine derivatives .
  • Substituent Effects : The 2,4,6-trihydroxypyrimidine moiety provides three hydroxyl groups, enabling stronger hydrogen bonding compared to methoxy () or thioxo () substituents. The benzamido group introduces steric bulk absent in simpler pyran derivatives (e.g., 11a ).

Crystallographic Insights

  • The thiazolo-pyrimidine derivative () exhibits a puckered pyrimidine ring (deviation: 0.224 Å) and intermolecular C—H···O hydrogen bonding .
  • The (E)-ethenyl group in the target compound likely increases planarity compared to the twisted trimethoxybenzylidene group in ’s structure (dihedral angle: 80.94°) .

Pharmacological Potential

  • While direct bioactivity data for the target compound are unavailable, pyrimidine derivatives (e.g., ) are associated with antiviral and anticancer properties .

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